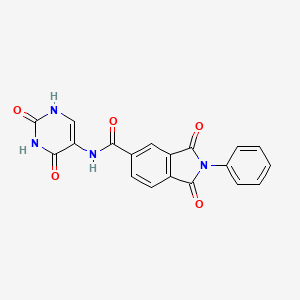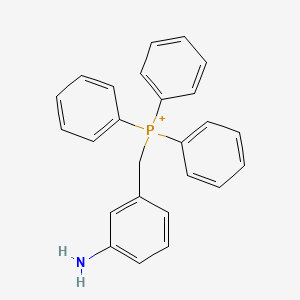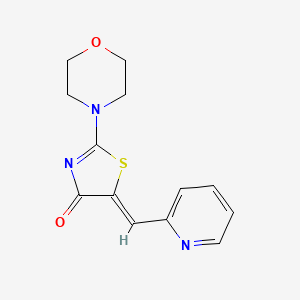
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE is a complex organic compound that features both pyrimidine and isoindoline moieties. This compound is of significant interest due to its polyfunctional nature, allowing it to participate in various chemical reactions. Additionally, its structure suggests potential pharmacological properties, making it a subject of research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE involves multiple steps. One common method starts with the regioselective alkylation of 4-methyluracil with ethyl bromoacetate to form an ester. This ester is then treated with hydrazine hydrate to yield a hydrazide. Subsequent reactions with carbon disulfide in the presence of potassium hydroxide produce an oxadiazole intermediate. This intermediate undergoes further reactions with various electrophiles to form the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The reactions are optimized for yield and purity, often employing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, carbon disulfide, and various electrophiles such as ethyl bromoacetate and chloroacetonitrile. Reaction conditions typically involve the use of solvents like ethanol and bases like triethylamine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with ethyl bromoacetate can yield S-alkylated derivatives, while reactions with ω-bromoacetophenone can produce triazolothiadiazines .
Scientific Research Applications
N-(2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its potential pharmacological properties make it a candidate for drug development.
Medicine: Research is ongoing to explore its efficacy in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-methylbenzenesulfonamide
- N-(2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-thiophenecarboxamide
Uniqueness
N-(2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE is unique due to its combination of pyrimidine and isoindoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H12N4O5 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxo-2-phenylisoindole-5-carboxamide |
InChI |
InChI=1S/C19H12N4O5/c24-15(21-14-9-20-19(28)22-16(14)25)10-6-7-12-13(8-10)18(27)23(17(12)26)11-4-2-1-3-5-11/h1-9H,(H,21,24)(H2,20,22,25,28) |
InChI Key |
XUWIIYMNDKYKMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CNC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(4-iodophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11104995.png)
![1-(4-Acetylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11104998.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide](/img/structure/B11104999.png)
![2-[(4-Methylphenyl)amino]-N'-[(E)-(5-nitrofuran-2-YL)methylidene]acetohydrazide](/img/structure/B11105006.png)
![N'-(2-oxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)pyridine-4-carbohydrazide](/img/structure/B11105013.png)
![N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11105017.png)
![6-(Acetylamino)-4-methyl-2-oxo-2H-furo[2,3-H]chromen-9-yl acetate](/img/structure/B11105023.png)
![3-{(1E)-1-[2-(2,4,6-trichlorophenyl)hydrazinylidene]ethyl}pyridine](/img/structure/B11105029.png)

![5-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11105048.png)
![N-(3-bromophenyl)-N'-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11105049.png)
![N-(2-{2-[(E)-1-(6-Chloro-1,3-benzodioxol-5-YL)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B11105052.png)


